molecular formula C18H15NO2 B8155586 1-Cyclopropyl-6-phenyl-1H-indole-4-carboxylic acid

1-Cyclopropyl-6-phenyl-1H-indole-4-carboxylic acid

Cat. No.: B8155586
M. Wt: 277.3 g/mol
InChI Key: BCNDPRVVJOROKG-UHFFFAOYSA-N
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Description

1-Cyclopropyl-6-phenyl-1H-indole-4-carboxylic acid is a synthetic organic compound that belongs to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound features a cyclopropyl group at the first position, a phenyl group at the sixth position, and a carboxylic acid group at the fourth position of the indole ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropyl-6-phenyl-1H-indole-4-carboxylic acid typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized using Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone under acidic conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions using diazomethane or other cyclopropanating agents.

    Functionalization at the Fourth Position: The carboxylic acid group can be introduced through various methods, such as the Vilsmeier-Haack reaction followed by hydrolysis.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropyl-6-phenyl-1H-indole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the second and third positions, using reagents like halogens or nitrating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated indole derivatives.

Scientific Research Applications

1-Cyclopropyl-6-phenyl-1H-indole-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-6-phenyl-1H-indole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

    1-Cyclopropyl-6-phenyl-1H-indole-3-carboxylic acid: Similar structure but with the carboxylic acid group at the third position.

    1-Cyclopropyl-5-phenyl-1H-indole-4-carboxylic acid: Similar structure but with the phenyl group at the fifth position.

    1-Cyclopropyl-6-methyl-1H-indole-4-carboxylic acid: Similar structure but with a methyl group instead of a phenyl group.

Uniqueness: 1-Cyclopropyl-6-phenyl-1H-indole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both cyclopropyl and phenyl groups, along with the carboxylic acid functionality, makes it a versatile compound for various applications.

Properties

IUPAC Name

1-cyclopropyl-6-phenylindole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO2/c20-18(21)16-10-13(12-4-2-1-3-5-12)11-17-15(16)8-9-19(17)14-6-7-14/h1-5,8-11,14H,6-7H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCNDPRVVJOROKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=CC3=C(C=C(C=C32)C4=CC=CC=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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